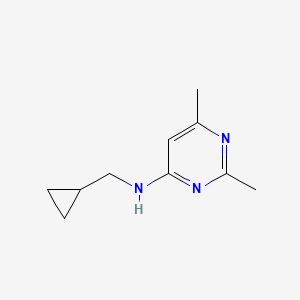
N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine” is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The “N-(cyclopropylmethyl)” part suggests that a cyclopropylmethyl group is attached to the nitrogen atom of the pyrimidine ring.
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for related compounds. For instance, cyclopropane synthesis often involves reactions with free radicals . The synthesis could also involve the methylation of imidazole, a similar heterocyclic compound .Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3. The “2,6-dimethyl” indicates that there are methyl groups attached to the 2nd and 6th carbon atoms of the ring. The “N-(cyclopropylmethyl)” suggests that a cyclopropylmethyl group is attached to the nitrogen atom of the ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the functional groups present in its structure. The pyrimidine ring, being aromatic, might undergo electrophilic substitution reactions. The presence of the amine and methyl groups could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the pyrimidine ring might contribute to its aromaticity and stability. The amine group could make it a base, and the methyl groups could influence its hydrophobicity .科学的研究の応用
Nitrogen-Containing Heterocycles in Pharmaceuticals
Nitrogen heterocycles are pivotal structural elements in pharmaceuticals, with a significant percentage of small-molecule drugs incorporating these motifs. These structures are crucial for a wide array of therapeutic areas, demonstrating the importance of nitrogen-containing heterocycles in drug discovery and development. This underscores the potential for N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine to serve as a scaffold or intermediate in pharmaceutical synthesis, contributing to the development of new therapeutic agents (Vitaku, Smith, & Njardarson, 2014).
Advanced Oxidation Processes for Degradation
The degradation of nitrogen-containing compounds using advanced oxidation processes (AOPs) highlights the environmental relevance of these compounds. AOPs effectively mineralize nitrogen-containing compounds, improving water treatment schemes. This suggests potential research applications of this compound in environmental science, particularly in studies focused on the removal or degradation of hazardous compounds from water sources (Bhat & Gogate, 2021).
Biogenic Amines in Food Safety
The study of biogenic amines in foods, particularly in relation to their formation, detection, and toxicity, is crucial for food safety. This compound, by virtue of being a nitrogen-containing amine, may find relevance in research aimed at understanding the formation and effects of biogenic amines in food products. This could contribute to the development of strategies for mitigating the risks associated with biogenic amine presence in food (Önal, 2007).
Reductive Amination Processes
The use of nitrogen-containing compounds in reductive amination, a key reaction for the synthesis of amines from aldehydes or ketones, underscores the significance of these compounds in synthetic organic chemistry. Research into optimizing these processes, especially those employing hydrogen as a reducing agent, is crucial for the efficient synthesis of a wide range of amine products. This suggests potential applications for this compound in the development of new synthetic methodologies (Irrgang & Kempe, 2020).
作用機序
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It is likely that it interacts with its targets in a manner similar to other compounds with similar structures . This could involve binding to the target, causing a conformational change, and altering the target’s activity. More research is needed to confirm this and to understand the specific interactions between N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine and its targets.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways The downstream effects of these interactions could include changes in cellular processes and functions
Pharmacokinetics
Similar compounds have been found to undergo various metabolic processes . The bioavailability of this compound would be influenced by these ADME properties. More research is needed to understand the pharmacokinetics of this compound.
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules . More research is needed to understand how these environmental factors influence the action of this compound.
特性
IUPAC Name |
N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-7-5-10(13-8(2)12-7)11-6-9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVKHDYVOHHHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

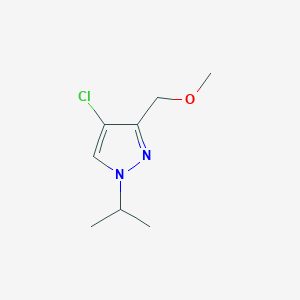

![1-(3-chlorophenyl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2726781.png)
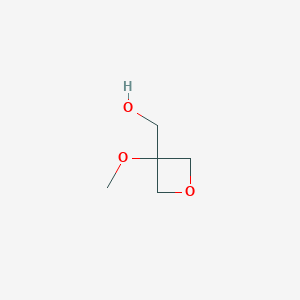
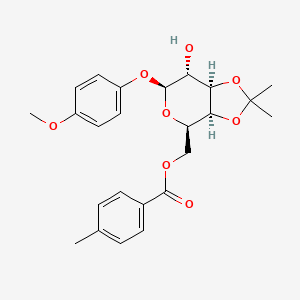

![2-[4-(Tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2726785.png)
![2-[(1-But-3-enylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2726788.png)
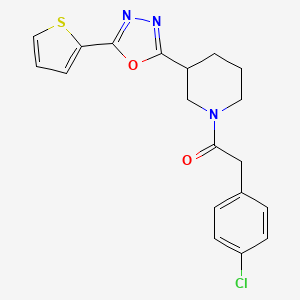
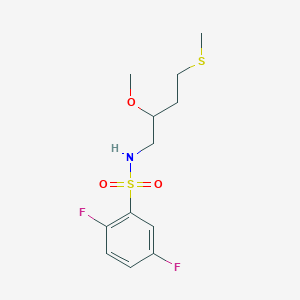
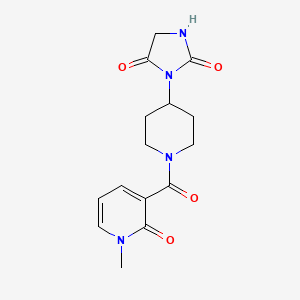
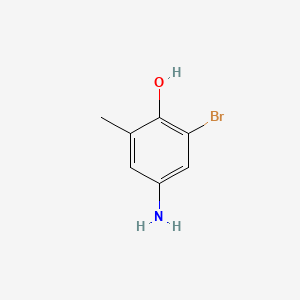
![2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2726796.png)
